3-((Aminoacetyl)amino)-5-(((2-hydroxyethyl)amino)carbonyl)-2,4,6-triiodobenzoic acid
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Overview
Description
3-((Aminoacetyl)amino)-5-(((2-hydroxyethyl)amino)carbonyl)-2,4,6-triiodobenzoic acid is a complex organic compound characterized by the presence of multiple functional groups, including amino, hydroxyethyl, and triiodobenzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Aminoacetyl)amino)-5-(((2-hydroxyethyl)amino)carbonyl)-2,4,6-triiodobenzoic acid typically involves multi-step organic reactions. The process begins with the iodination of benzoic acid to introduce the triiodo substituents. Subsequent steps involve the introduction of the aminoacetyl and hydroxyethyl groups through nucleophilic substitution and amide formation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis, allowing for better control over reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
3-((Aminoacetyl)amino)-5-(((2-hydroxyethyl)amino)carbonyl)-2,4,6-triiodobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines.
Substitution: The amino and hydroxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions are typically tailored to the specific transformation desired, with considerations for temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of nitro groups results in amines.
Scientific Research Applications
3-((Aminoacetyl)amino)-5-(((2-hydroxyethyl)amino)carbonyl)-2,4,6-triiodobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical transformations.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a contrast agent in medical imaging due to its iodine content.
Mechanism of Action
The mechanism of action of 3-((Aminoacetyl)amino)-5-(((2-hydroxyethyl)amino)carbonyl)-2,4,6-triiodobenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The iodine atoms contribute to its radiopacity, making it useful in imaging applications .
Comparison with Similar Compounds
Similar Compounds
Iodinated Benzoic Acids: Compounds like 2,4,6-triiodobenzoic acid share structural similarities but lack the aminoacetyl and hydroxyethyl groups.
Amino Acid Derivatives: Compounds such as aminoethylethanolamine (AEEA) have similar functional groups but differ in their overall structure and applications.
Uniqueness
The uniqueness of 3-((Aminoacetyl)amino)-5-(((2-hydroxyethyl)amino)carbonyl)-2,4,6-triiodobenzoic acid lies in its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its iodine content also makes it particularly valuable in medical imaging and diagnostic applications .
Properties
CAS No. |
59017-39-9 |
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Molecular Formula |
C12H12I3N3O5 |
Molecular Weight |
658.95 g/mol |
IUPAC Name |
3-[(2-aminoacetyl)amino]-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid |
InChI |
InChI=1S/C12H12I3N3O5/c13-7-5(11(21)17-1-2-19)8(14)10(18-4(20)3-16)9(15)6(7)12(22)23/h19H,1-3,16H2,(H,17,21)(H,18,20)(H,22,23) |
InChI Key |
PDXKTSSZEZWKPA-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)CN)I)C(=O)O)I |
Origin of Product |
United States |
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